REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:6][CH:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:4][N:3]=1.N>[Ni].CO>[CH3:1][CH:2]([NH2:3])[CH2:6][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[NH2:4]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC(C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
( 164.24 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The catalyst is separated off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in a rotary evaporator
|
Type
|
DISTILLATION
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Details
|
the product is distilled under a high vacuum
|
Type
|
CUSTOM
|
Details
|
Fractionation of the distillate in a 25 cm Vigreux column gives 151 g=92% of theory of a colourless oil with a boiling point under 0.03 mm of 90°-91° C
|
Name
|
|
Type
|
|
Smiles
|
CC(CC(N)C1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |